

The Solubility Profile of 3-Hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxybenzoic Acid

Cat. No.: B041443

[Get Quote](#)

An in-depth examination of the solubility of **3-hydroxybenzoic acid** in aqueous and organic media, providing critical data and standardized methodologies for its application in research and pharmaceutical development.

Introduction

3-Hydroxybenzoic acid (m-hydroxybenzoic acid) is a monohydroxybenzoic acid, an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, plasticizers, resins, and other fine chemicals. Its physicochemical properties, particularly its solubility, are fundamental to its handling, formulation, and biological activity. Understanding the solubility of **3-hydroxybenzoic acid** in various solvents is paramount for its effective use in drug discovery, process chemistry, and materials science. This technical guide provides a comprehensive overview of its solubility in water and a range of organic solvents, alongside detailed experimental protocols for solubility determination.

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₆ O ₃
Molecular Weight	138.12 g/mol
Melting Point	200-203 °C
pKa	4.06 (at 19 °C)
Appearance	White to off-white crystalline powder

Solubility of 3-Hydroxybenzoic Acid

The solubility of **3-hydroxybenzoic acid** is influenced by the polarity of the solvent, temperature, and the pH of the medium. As a polar molecule containing both a hydroxyl and a carboxylic acid functional group, it exhibits a capacity for hydrogen bonding, which dictates its interaction with various solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **3-hydroxybenzoic acid** in water and various organic solvents.

Solvent	Temperature (°C)	Solubility
Water	25	7.25 mg/mL
Dimethyl Sulfoxide (DMSO)	25	28 mg/mL
Ethanol	20	225.4 g/dm ³ (1.632 mol/dm ³)
Ethanol	65	39.6 g/100g solution (17.9 mol%)
Ethanol	132	61.3 g/100g solution (34.6 mol%)
Ethanol	169	81.7 g/100g solution (59.8 mol%)

Qualitative Solubility Information

- Water: Slightly soluble in cold water, with solubility increasing at elevated temperatures.
- Polar Organic Solvents: Generally soluble in polar organic solvents.
 - Alcohols (Methanol, Ethanol, Butanol): Soluble, particularly in hot ethanol.
 - Ketones (Acetone): Soluble.
 - Esters (Ethyl Acetate): Soluble.
 - Ethers: Soluble.
- pH Influence: The solubility of **3-hydroxybenzoic acid** in aqueous solutions significantly increases in alkaline conditions due to the ionization of its carboxylic acid group.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for two common and reliable methods for determining the thermodynamic solubility of a solid compound.

Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.

Materials:

- **3-Hydroxybenzoic acid**
- Solvent of interest
- Stoppered flasks or vials
- Constant temperature shaker or incubator

- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

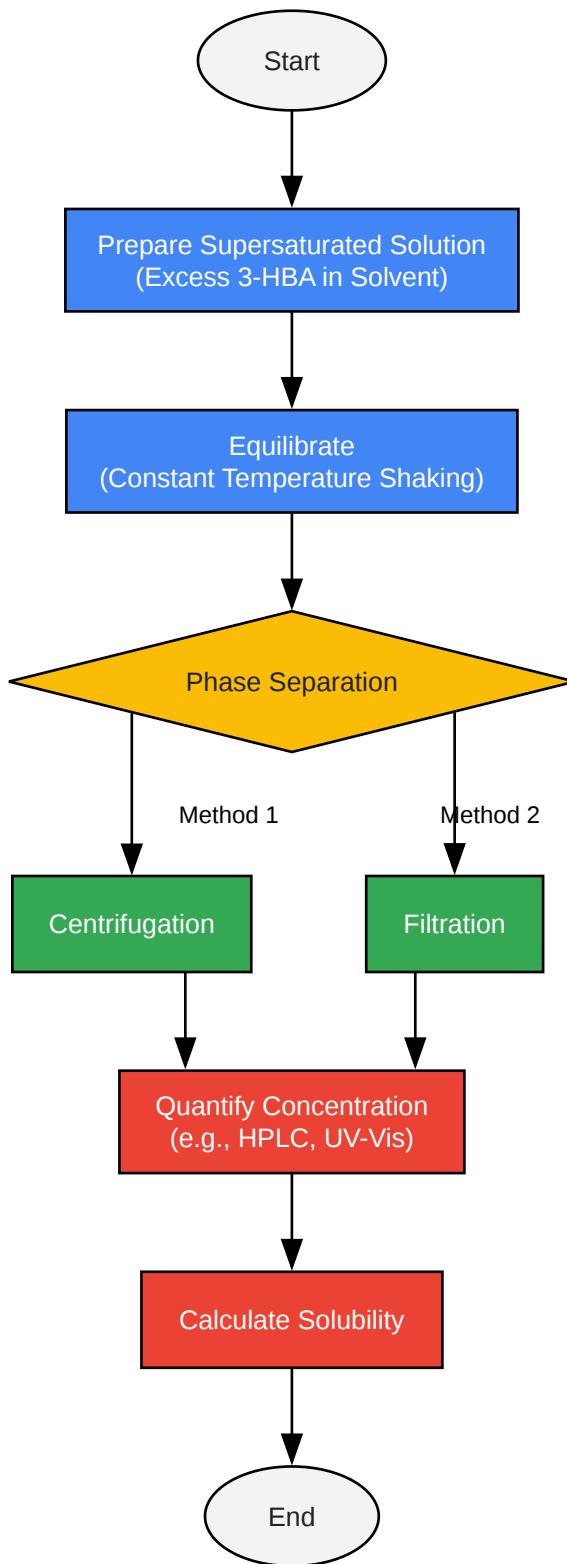
Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid **3-hydroxybenzoic acid** to a flask containing the chosen solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
- Equilibration: Seal the flasks and place them in a constant temperature shaker or incubator. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the dissolution and precipitation processes to reach a steady state.
- Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either:
 - Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.
 - Filtration: Filter the solution using a syringe filter that is compatible with the solvent and does not adsorb the solute.
- Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method. Analyze the concentration of **3-hydroxybenzoic acid** in the diluted sample using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. This concentration represents the solubility of **3-hydroxybenzoic acid** in the specific solvent at the experimental temperature.

Potentiometric Titration for Weak Acids

Potentiometric titration is a precise method for determining the solubility of ionizable compounds, such as weak organic acids like **3-hydroxybenzoic acid**, by measuring changes in pH. This method can also be used to determine the pKa of the compound.

Materials:


- **3-Hydroxybenzoic acid**
- Water (or a co-solvent system if solubility is very low)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- pH meter with a calibrated electrode
- Buret
- Stir plate and stir bar

Procedure:

- Sample Preparation: Prepare a suspension of **3-hydroxybenzoic acid** in water by adding an amount of the solid that will result in a saturated solution with excess solid present.
- Titration Setup: Place the suspension in a beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode into the suspension.
- Titration: Begin the titration by adding small, precise increments of the standardized strong base from a buret. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
- Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The point of inflection in the curve corresponds to the equivalence point. For solubility determination, the initial pH of the saturated solution and the titration data can be used in conjunction with the Henderson-Hasselbalch equation and the pKa of the acid to calculate the concentration of the dissolved species. The intrinsic solubility can be determined by analyzing the pH changes as the compound precipitates or dissolves.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the equilibrium shake-flask method for determining the solubility of **3-hydroxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of **3-hydroxybenzoic acid** is a critical parameter that dictates its application across various scientific disciplines. This guide provides a consolidated resource of its solubility in water and common organic solvents, highlighting the importance of solvent polarity and temperature. The detailed experimental protocols for the shake-flask method and potentiometric titration offer standardized approaches for researchers to obtain reliable and reproducible solubility data. This information is intended to support the informed selection of solvent systems and the development of robust experimental and manufacturing processes involving **3-hydroxybenzoic acid**.

- To cite this document: BenchChem. [The Solubility Profile of 3-Hydroxybenzoic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041443#solubility-of-3-hydroxybenzoic-acid-in-water-and-organic-solvents\]](https://www.benchchem.com/product/b041443#solubility-of-3-hydroxybenzoic-acid-in-water-and-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com